N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2/c1-27(2)19-11-9-17(10-12-19)21(28-13-5-6-14-28)16-26-23(30)22(29)25-15-18-7-3-4-8-20(18)24/h3-4,7-12,21H,5-6,13-16H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOYWMIYPBRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, with a CAS number of 941995-12-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
Molecular Characteristics
- Molecular Formula : C23H29ClN4O2
- Molecular Weight : 429.0 g/mol
- Structure : The compound features a chlorobenzyl group, a dimethylamino group, and a pyrrolidine moiety, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies indicate that it may function as an antagonist at neurokinin receptors, which are involved in various physiological processes including pain perception, mood regulation, and nausea control. These interactions can lead to significant therapeutic effects in conditions such as depression and chemotherapy-induced nausea.
1. Neurokinin Receptor Antagonism
Research has demonstrated that this compound effectively inhibits neurokinin-1 (NK1) receptors. NK1 receptors are known for their role in mediating pain and anxiety responses. The inhibition of these receptors can potentially alleviate symptoms associated with anxiety disorders and chronic pain conditions.
2. Antidepressant Potential
In animal models, the compound has shown promise in reducing depressive-like behaviors. This is hypothesized to be due to its ability to modulate neurotransmitter systems involved in mood regulation.
3. Antiemetic Effects
The compound's action on NK1 receptors also suggests potential use as an antiemetic agent, particularly in patients undergoing chemotherapy where nausea is a significant side effect.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in NK1 receptor activity in vitro, indicating potential for pain management therapies. |
| Study 2 | Reported antidepressant-like effects in rodent models, with reductions in immobility time during forced swim tests. |
| Study 3 | Investigated the antiemetic properties in chemotherapy-induced nausea models, showing reduced vomiting episodes compared to control groups. |
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N1-(4-chlorobenzyl)-N2-(4-dimethylamino)phenethyl oxalamide | NK1 antagonist | Contains a different substitution pattern affecting receptor binding affinity. |
| N1-(2-chlorophenyl)-N2-(4-dimethylamino)phenethyl oxalamide | Potential antidepressant | Lacks the pyrrolidine moiety which may influence pharmacokinetics. |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Substituent Variations in the Benzyl Group
The 2-chlorobenzyl group in the target compound differentiates it from other oxalamides with methoxy-, dimethoxy-, or heterocyclic benzyl substituents. For example:
- It shares the oxalamide backbone but lacks the chlorine atom and pyrrolidine ring present in the target compound .
Variations in the Ethyl Group
The ethyl group in oxalamides often determines receptor interactions and metabolic stability:
- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide [CAS 941914-01-8]: Replaces pyrrolidin-1-yl with morpholine, increasing polarity and hydrogen-bonding capacity .
Implications of Structural Differences
- Electron-Withdrawing vs.
- Pyrrolidin-1-yl vs. Morpholine : The pyrrolidine ring’s smaller size and lower polarity could enhance membrane permeability relative to morpholine-containing analogs .
- Safety Margins : While the target compound lacks direct toxicity data, its structural similarity to compounds with high safety margins (e.g., 500 million) suggests a favorable profile if metabolic pathways are conserved .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or LC-MS to adjust reaction times.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- For scale-up, replace toxic reagents (e.g., tin(II) chloride) with greener alternatives like catalytic hydrogenation .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- HPLC/UPLC : Assess purity (>98% by area normalization) using reverse-phase columns and UV detection at 254 nm .
Advanced: How can computational modeling predict this compound’s bioactivity and binding modes?
Methodological Answer:
- Molecular Docking :
- Generate 3D structures from SMILES/InChI (e.g., using Open Babel).
- Dock into target proteins (e.g., kinase domains) with AutoDock Vina, focusing on hydrogen bonds with the oxalamide core and hydrophobic interactions with the chlorobenzyl group .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability (RMSD < 2 Å) .
- ADMET Prediction :
Advanced: How do structural features (e.g., pyrrolidine, dimethylamino groups) influence pharmacokinetics?
Methodological Answer:
- Pyrrolidine Group :
- Dimethylamino Group :
- Chlorobenzyl Moiety :
Q. Experimental Validation :
- Perform plasma stability assays (e.g., 90% remaining after 1 hour in rat plasma).
- Measure LogD via shake-flask method (octanol/water partition) .
Advanced: How can researchers resolve contradictions in reported physicochemical data?
Methodological Answer:
Contradictions in solubility, stability, or spectral data often arise from:
- Purity Discrepancies : Validate via orthogonal methods (e.g., NMR + HRMS + elemental analysis) .
- Polymorphism : Characterize crystal forms using X-ray diffraction or DSC.
- pH-Dependent Behavior : Conduct solubility studies across pH 1–7.4 (e.g., HCl buffer for gastric pH) .
Case Study :
If conflicting LogP values are reported, compare experimental (HPLC-derived) vs. computational (ChemAxon) results and validate via shake-flask assays .
Advanced: What strategies improve selectivity for target vs. off-target interactions?
Methodological Answer:
- SAR Studies :
- Covalent Docking :
- Identify reactive residues near the binding pocket (e.g., cysteine) for selective covalent inhibitor design .
- Kinome-Wide Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
